molecular formula C14H11N3O3S B12673125 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- CAS No. 280571-75-7

2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)-

Cat. No.: B12673125
CAS No.: 280571-75-7
M. Wt: 301.32 g/mol
InChI Key: OCLMXOGQLCWSCY-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of functional groups including a propenone backbone, a hydroxy group, a thienylmethyl group, a furanyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the propenone backbone: This can be achieved through aldol condensation reactions.

    Introduction of the hydroxy group: This step might involve hydroxylation reactions.

    Attachment of the thienylmethyl and furanyl groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions.

    Incorporation of the triazolyl group: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The propenone backbone can be reduced to form a saturated ketone.

    Substitution: The thienylmethyl and furanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for cross-coupling: Palladium, nickel complexes.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of a saturated alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential antimicrobial, antifungal, or anticancer properties due to the presence of the triazolyl group.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function. The triazolyl group is known to interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)-
  • 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- lies in its combination of functional groups, which can impart a range of chemical and biological properties. The presence of the triazolyl group, in particular, is significant due to its known biological activity.

Properties

CAS No.

280571-75-7

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

3-hydroxy-1-[5-(thiophen-2-ylmethyl)furan-2-yl]-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C14H11N3O3S/c18-11(7-12(19)14-15-8-16-17-14)13-4-3-9(20-13)6-10-2-1-5-21-10/h1-5,7-8,19H,6H2,(H,15,16,17)

InChI Key

OCLMXOGQLCWSCY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O

Origin of Product

United States

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